molecular formula C14H18N4O4S2 B2627122 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428356-12-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2627122
CAS RN: 1428356-12-0
M. Wt: 370.44
InChI Key: IDMNEPSDNSUZFZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The average mass is 453.557 Da and the monoisotopic mass is 453.183472 Da .

Scientific Research Applications

Synthesis and Chemical Characterization

One research avenue involves the synthesis of sulfonamide derivatives through innovative chemical reactions, offering insights into new methods of creating complex molecules. For instance, the one-pot synthesis technique for generating N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, through the reaction of 2-aminopyridines or 2-aminothiazole, presents a methodological advancement in the synthesis of heterocyclic sulfonamides (Rozentsveig et al., 2013). Such methodologies are crucial for developing pharmaceuticals and researching compounds with potential biological activities.

Potential Therapeutic Applications

The broad spectrum of biological activities exhibited by sulfonamide derivatives makes them candidates for various therapeutic applications. For example, novel sulfonamide compounds have been synthesized and tested for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of sulfonamide derivatives in therapeutic research (Küçükgüzel et al., 2013). Furthermore, the exploration of sulfonamides for anti-tubercular activities highlights their potential in addressing infectious diseases (Jagannath et al., 2021).

Anticancer Research

The investigation of sulfonamide derivatives for anticancer properties is another significant area of research. Studies on pyrazole derivatives containing sulfonamide groups have shown promising in vitro anticancer activity against various cancer cell lines, suggesting potential applications in cancer therapy (El-Gaby et al., 2017). Such research is pivotal for discovering new anticancer agents.

Antibacterial and Antimicrobial Studies

The synthesis and bioactivity evaluation of sulfonamide derivatives for their antibacterial and antimicrobial effects demonstrate their potential in combating bacterial infections (Subramanyam et al., 2017). The development of novel sulfonamide compounds with significant antibacterial activity is crucial in the era of increasing antibiotic resistance.

Safety and Hazards

The safety and hazards of this compound are not available .

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Mode of Action

The exact mode of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide It is known to interact with its target, cdk2 . This interaction may lead to changes in the activity of CDK2, potentially influencing the progression of the cell cycle .

Biochemical Pathways

The biochemical pathways affected by N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of this could include alterations in cell proliferation and growth .

Pharmacokinetics

The ADME properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide Given its interaction with CDK2, it may influence cell cycle progression, potentially leading to changes in cell proliferation and growth .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-11-4-5-12(18-6-3-7-23(18,19)20)8-13(11)16-24(21,22)14-9-17(2)10-15-14/h4-5,8-10,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMNEPSDNSUZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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